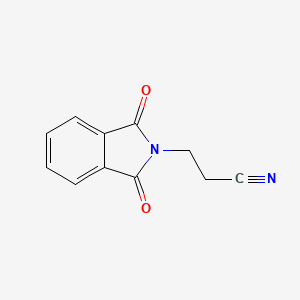

N-(2-Cyanoethyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525246. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOWMCWVRNEZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326196 | |

| Record name | N-(2-Cyanoethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-45-5 | |

| Record name | 3589-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CYANOETHYL)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Cyanoethyl)phthalimide chemical properties and structure

An In-depth Technical Guide to N-(2-Cyanoethyl)phthalimide for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound that serves as a valuable intermediate in synthetic organic chemistry. It incorporates two key structural motifs: the phthalimide group, a well-established masked form of a primary amine, and a cyanoethyl group, which offers a versatile handle for a variety of chemical transformations. This unique combination makes it a strategic building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Phthalimide derivatives, as a class, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making this compound a compound of significant interest for drug discovery and development pipelines.[1][2][3] Its utility is further underscored by the role of the phthalimide moiety in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[4]

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of an isoindoline-1,3-dione ring system N-substituted with a propanenitrile chain.

| Property | Value | Source(s) |

| CAS Number | 3589-45-5 | [4][5][6][7] |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanenitrile | [4][6] |

| Synonyms | 2-(2-Cyanoethyl)phthalimide, 3-(1,3-dioxoisoindolin-2-yl)propanenitrile | [6] |

| Molecular Formula | C₁₁H₈N₂O₂ | [4][5][6][7] |

| Molecular Weight | 200.19 g/mol | [4][5][6][7] |

| Appearance | White solid | [8] |

| Melting Point | 156-160 °C (for a related thio-derivative) | [9] |

| Solubility | Slightly soluble in water | [8] |

Molecular Structure and Functional Significance

The structure of this compound is fundamental to its reactivity and utility. It can be deconstructed into two primary functional components.

-

The Phthalimide Moiety : This bicyclic aromatic imide is exceptionally stable. Crucially, it serves as a protecting group for a primary amine, a cornerstone of the Gabriel synthesis.[10] The acidic nature of the N-H proton in the parent phthalimide (pKa ≈ 8.3) allows for easy deprotonation to form the phthalimide anion, a potent nucleophile for SN2 reactions.[8] In the context of drug development, the phthalimide core is a recognized pharmacophore found in drugs like thalidomide and its analogs (lenalidomide, pomalidomide), which are known immunomodulators that bind to the cereblon (CRBN) E3 ubiquitin ligase.[3][4]

-

The Cyanoethyl Moiety : The -CH₂CH₂CN group provides a reactive site for synthetic elaboration. The nitrile (cyano) group is a versatile functional group that can be transformed into other key functionalities, such as amines, carboxylic acids, or ketones.[4] This allows for the strategic extension and modification of the molecular scaffold.

Caption: 2D structure of this compound.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the N-alkylation of potassium phthalimide with a suitable 3-carbon electrophile, such as 3-bromopropionitrile. This reaction is a variation of the Gabriel synthesis.[7][10]

Experimental Protocol: Synthesis from Potassium Phthalimide and 3-Bromopropionitrile[7]

This protocol is based on established laboratory procedures with high reported yields.[7]

Materials:

-

Potassium phthalimide

-

3-Bromopropanenitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (e.g., 7 g, 37.8 mmol) and 50 mL of anhydrous DMF.

-

Stir the solution until the potassium phthalimide is fully dissolved or well-suspended.

-

Add 3-bromopropanenitrile (e.g., 2.02 g, 15.12 mmol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain this temperature for 3 hours, with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product via column chromatography to yield pure this compound. A reported yield under these conditions is 96%.[7]

Causality Behind Experimental Choices:

-

Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

-

Heating (80°C): Heating provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a practical rate.[7]

Caption: Key chemical transformations of the cyanoethyl group.

Cleavage of the Phthalimide Group

The primary application of the phthalimide group is its role in the Gabriel synthesis, where it is ultimately cleaved to release a primary amine. The most common method for this deprotection is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing solvent like ethanol. [10]This reaction is mild and efficient, proceeding via the formation of a stable phthalhydrazide byproduct, liberating the desired primary amine. This two-step sequence (alkylation followed by hydrazinolysis) allows this compound to act as a synthetic equivalent of 3-aminopropanenitrile.

Applications in Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The phthalimide core is a privileged scaffold in medicinal chemistry. Derivatives have shown a vast range of activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. [1][2][3]this compound provides a direct entry point for synthesizing novel analogs by modifying the cyanoethyl tail.

-

Intermediate for PROTACs: A cutting-edge application involves the use of the phthalimide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. [4]In PROTAC technology, a molecule is designed with two heads: one binds to a target protein of interest, and the other (often a phthalimide derivative) binds to an E3 ligase. This proximity induces ubiquitination and subsequent degradation of the target protein. The cyanoethyl group of this compound can be reduced to an amine, providing a linker attachment point for conjugation to a target-binding ligand. [4]* Precursor for Heterocycles: The compound can be used as a starting material for synthesizing various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides clear diagnostic signals. In CDCl₃, the expected peaks are:

-

δ 7.93-7.90 ppm (m, 2H): Aromatic protons on the phthalimide ring, ortho to the carbonyl groups. [7] * δ 7.79-7.77 ppm (m, 2H): Aromatic protons on the phthalimide ring, meta to the carbonyl groups. [7] * δ 4.04 ppm (t, J = 6.9 Hz, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂-). [7] * δ 2.83 ppm (t, J = 6.9 Hz, 2H): Methylene protons adjacent to the cyano group (-CH₂-CN). [7] The triplet multiplicity of the aliphatic protons arises from coupling with their adjacent methylene neighbors.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each carbon environment:

-

~167 ppm: Carbonyl carbons of the imide. [11] * ~134-124 ppm: Aromatic carbons of the phthalimide ring. [11] * ~117 ppm: Carbon of the nitrile group (-C≡N). [12] * ~35 ppm: Aliphatic carbon adjacent to the imide nitrogen (-N-CH₂-). [12] * ~15 ppm: Aliphatic carbon adjacent to the nitrile group (-CH₂-CN). [12]

-

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to its functional groups:

-

~2250 cm⁻¹: Sharp, medium-intensity peak for the C≡N stretch of the nitrile.

-

~1770 and 1715 cm⁻¹: Two strong C=O stretching bands, characteristic of the cyclic imide. [13] * ~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

-

Hazard Classification: It is classified as an irritant, with the GHS signal word "Warning". [4]* Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [14] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15] * Avoid contact with skin and eyes. [16]In case of contact, rinse thoroughly with water. [14]* Storage: Store in a tightly closed container in a cool, dry place. [15]* Stability and Reactivity: The compound is chemically stable under normal ambient conditions. [15]It is incompatible with strong oxidizing agents. [15]Hazardous decomposition products upon heating can include toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [15][17] Disclaimer: This compound is intended for research use only and is not for human or veterinary use. [4]

-

References

-

N-((2-Cyanoethyl)thio)phthalimide | C11H8N2O2S | CID 4067398. PubChem. [Link]

-

N-{[(2-cyanoethyl)cyclohexylamino]methyl}phthalimide. SpectraBase. [Link]

-

13 C NMR spectrum of phthalimide analog. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR. [Link]

-

Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and evaluation of anxiolytic activity of phthalimide derivatives. SciSpace. [Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. PubMed. [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. [Link]

-

Phthalimide. Wikipedia. [Link]

-

Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. Semantic Scholar. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

-

N-(2-Aminoethyl)phthalimide hydrochloride. Chem-Impex. [Link]

-

Phthalimide synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. This compound | 3589-45-5 | Benchchem [benchchem.com]

- 5. N-(2-CYANOETHYL)-PHTHALIMIDE CAS#: 3589-45-5 [m.chemicalbook.com]

- 6. N-(2-CYANOETHYL)-PHTHALIMIDE | 3589-45-5 [chemicalbook.com]

- 7. N-(2-CYANOETHYL)-PHTHALIMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. N-((2-CYANOETHYL)THIO)PHTHALIMIDE 98 | 88683-57-2 [chemicalbook.com]

- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. fishersci.se [fishersci.se]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N-(2-Cyanoethyl)phthalimide: Properties, Synthesis, and Applications

Core Molecular Profile

N-(2-Cyanoethyl)phthalimide, with the IUPAC name 3-(1,3-dioxoisoindol-2-yl)propanenitrile, is a derivative of phthalimide, a scaffold of significant interest in medicinal chemistry.[1][2] The molecule integrates the planar, hydrophobic phthalimide group with a reactive cyanoethyl chain. This unique combination makes it a valuable building block in organic synthesis. The phthalimide moiety can serve as a masked primary amine, a critical feature in Gabriel synthesis, while the cyanoethyl group offers a versatile handle for further chemical modifications.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O₂ | [3][5][6] |

| Molecular Weight | 200.19 g/mol | [3][5][7][6] |

| CAS Number | 3589-45-5 | [3][5][7][6] |

| Appearance | Off-white solid | |

| Melting Point | 147-148 °C | [6] |

| Boiling Point | 390.4±25.0 °C (Predicted) | [6] |

| Density | 1.334±0.06 g/cm³ (Predicted) | [6] |

Synthesis and Mechanism

The primary route for synthesizing this compound is a variation of the Gabriel synthesis, which involves the N-alkylation of phthalimide.[4] The process typically uses potassium phthalimide as the nucleophile, which attacks an alkyl halide—in this case, a 3-halopropionitrile.

The choice of potassium phthalimide is strategic. The phthalimide proton is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation by a moderately strong base like potassium hydroxide or potassium carbonate to form the potent phthalimide nucleophile.[4][8]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established procedures that report high yields.[5] The causality for the choice of solvent, N,N-dimethylformamide (DMF), lies in its polar aprotic nature. DMF effectively solvates the potassium counter-ion while leaving the phthalimide anion relatively free, thereby enhancing its nucleophilicity and promoting the Sₙ2 reaction. Heating to 80°C provides the necessary activation energy for an efficient reaction rate.[5]

Materials:

-

Potassium phthalimide (7 g, 37.8 mmol)

-

3-Bromopropanenitrile (2.02 g, 15.12 mmol)

-

N,N-Dimethylformamide (DMF, 50 mL)

-

Ethyl acetate

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of potassium phthalimide in 50 mL of DMF, add 3-bromopropanenitrile.[5]

-

Heat the reaction mixture at 80°C for 3 hours.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and quench the reaction by adding deionized water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography to obtain pure this compound. Under these conditions, yields can be as high as 96%.[5]

Spectroscopic Characterization

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural confirmation. In CDCl₃, the characteristic peaks are:

-

δ 7.93-7.77 (m, 4H): These multiplets correspond to the four aromatic protons of the phthalimide ring system.[5]

-

δ 4.04 (t, J = 6.9 Hz, 2H): This triplet represents the two methylene protons (-CH₂-) adjacent to the phthalimide nitrogen.

-

δ 2.83 (t, J = 6.9 Hz, 2H): This triplet corresponds to the two methylene protons (-CH₂-) adjacent to the cyano group (-CN).[5]

-

-

Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, the expected characteristic absorption bands for this compound can be predicted based on its functional groups.[9][10]

-

~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration.

-

~1770 and ~1715 cm⁻¹: Two strong absorption bands characteristic of the symmetric and asymmetric C=O (carbonyl) stretching of the imide group.

-

~3050-3100 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Peaks corresponding to the aliphatic C-H stretching of the ethyl chain.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[10][11] The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 200, corresponding to the molecular weight of C₁₁H₈N₂O₂.

Chemical Reactivity and Transformations

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional ends.

-

Transformations of the Cyano Group: The nitrile functionality is a versatile precursor. It can be:

-

Cleavage of the Phthalimide Group: The phthalimide group serves as an excellent protecting group for a primary amine. Deprotection, typically achieved by reacting with hydrazine (the Ing-Manske procedure), cleaves the imide to release the primary amine and a stable phthalhydrazide byproduct.[4] This reaction unmasks the amine, yielding 3-aminopropanenitrile.

Applications in Research and Drug Development

The unique structure of this compound and its derivatives makes them valuable in pharmaceutical research. Phthalimide-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][12]

Proteolysis Targeting Chimeras (PROTACs)

A groundbreaking application of the phthalimide core is in the development of PROTACs. The phthalimide moiety is known to bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[3] By linking a phthalimide derivative to a ligand that targets a specific protein of interest, a bifunctional PROTAC molecule is created. This molecule acts as a bridge, bringing the target protein close to the E3 ligase, which leads to the protein's ubiquitination and subsequent degradation by the cell's proteasome.[3] The cyanoethyl group of this compound can be chemically modified, for instance by reduction to an amine, to provide a linking point for the target-protein ligand.

Safety and Handling

This compound is classified with the GHS pictogram for an irritant and the signal word "Warning".[3] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[16]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.[13]

-

Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids, and consult a physician.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek medical advice if you feel unwell.[17]

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with significant potential in organic synthesis and pharmaceutical development. Its well-defined synthesis, predictable reactivity, and the proven utility of its core scaffolds make it an indispensable tool for chemists. From its foundational role in creating primary amines to its cutting-edge application in PROTACs, this compound continues to be a compound of high interest for researchers aiming to construct complex and biologically active molecules.

References

-

N-((2-Cyanoethyl)thio)phthalimide | C11H8N2O2S | CID 4067398 - PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Phthalimide - Wikipedia. [Link]

-

Recent Advances and Future Prospects of Phthalimide Derivatives - Journal of Applied Pharmaceutical Science. [Link]

-

Gabriel Synthesis - Organic Chemistry Tutor. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed. [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - ResearchGate. [Link]

-

Phthalimide, N-(2-bromoethyl) - Organic Syntheses Procedure. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities - UCL Discovery. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - PLOS. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

Sources

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. This compound | 3589-45-5 | Benchchem [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. N-(2-CYANOETHYL)-PHTHALIMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. N-(2-CYANOETHYL)-PHTHALIMIDE CAS#: 3589-45-5 [m.chemicalbook.com]

- 7. N-(2-CYANOETHYL)-PHTHALIMIDE | 3589-45-5 [chemicalbook.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. japsonline.com [japsonline.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. fishersci.se [fishersci.se]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Structural Significance of N-(2-Cyanoethyl)phthalimide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(2-Cyanoethyl)phthalimide

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound (IUPAC Name: 3-(1,3-dioxoisoindolin-2-yl)propanenitrile). This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical verification.

This compound is a derivative of phthalimide, a versatile building block in organic synthesis, recognized for its presence in pharmaceuticals, polymers, and natural products.[1] The molecule incorporates a phthalimide group connected via a nitrogen atom to a cyanoethyl chain. This unique combination of a bulky, aromatic imide and a polar nitrile functional group makes NMR spectroscopy an indispensable tool for its structural verification. Understanding its spectral signature is paramount for confirming its synthesis, assessing purity, and studying its reactivity. This guide explains the causality behind the observed spectral data, grounded in the fundamental principles of NMR.

Molecular Structure and Predicted Spectral Features

A robust interpretation of NMR data begins with a thorough analysis of the molecule's structure to identify chemically distinct nuclei.

Caption: Molecular structure of this compound with atom labeling.

-

¹H NMR: Due to the molecule's symmetry, four distinct proton environments are expected:

-

Aromatic Protons (HA & HB): The phthalimide ring has a plane of symmetry, making the four aromatic protons appear as two distinct sets of two protons each. These will be multiplets in the aromatic region (7-8 ppm).

-

Methylene Protons (HC): The two protons on the carbon adjacent to the phthalimide nitrogen (C1). These will be deshielded by the electronegative nitrogen and carbonyl groups.

-

Methylene Protons (HD): The two protons on the carbon adjacent to the cyano group (C2). These will be deshielded by the electron-withdrawing nitrile.

-

-

¹³C NMR: Six unique carbon signals are anticipated:

-

Carbonyl Carbons (Cα, Cβ): One signal for the two equivalent carbonyl carbons.

-

Quaternary Aromatic Carbons: One signal for the two carbons where the five-membered ring is fused.

-

Tertiary Aromatic Carbons: Two distinct signals for the four CH carbons on the benzene ring.

-

Aliphatic Carbons: Two signals for the two methylene carbons in the ethyl chain.

-

Nitrile Carbon: One signal for the carbon of the cyano group.

-

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides definitive information on the proton framework of the molecule. Data acquired in deuterated chloroform (CDCl₃) at 400 MHz shows four distinct signals, confirming the predicted structure.[2]

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| HA | 7.93 - 7.90 | Multiplet (m) | 2H | - | Aromatic protons ortho to C=O |

| HB | 7.79 - 7.77 | Multiplet (m) | 2H | - | Aromatic protons meta to C=O |

| HC | 4.04 | Triplet (t) | 2H | 6.9 | -CH₂-N (C1) |

| HD | 2.83 | Triplet (t) | 2H | 6.9 | -CH₂-CN (C2) |

Expert Insights & Causality:

-

Aromatic Region (δ 7.7-8.0 ppm): The phthalimide protons form a complex AA'XX' spin system, which appears as two distinct multiplets.[3] The protons closer to the electron-withdrawing carbonyl groups (HA) are more deshielded and resonate further downfield compared to the HB protons.[2]

-

Aliphatic Chain (δ 2.8-4.1 ppm):

-

The methylene protons HC (δ 4.04 ppm) are significantly deshielded due to their direct attachment to the electronegative phthalimide nitrogen atom.

-

The methylene protons HD (δ 2.83 ppm) are adjacent to the electron-withdrawing cyano group, causing a downfield shift, but less pronounced than that for HC.

-

Coupling: Both HC and HD appear as triplets because they are coupled to each other. Following the n+1 rule, each methylene group splits the signal of the adjacent group into 2+1 = 3 lines (a triplet). The identical coupling constant (J = 6.9 Hz) confirms this vicinal coupling relationship, solidifying the assignment of the ethyl chain.[4]

-

¹³C NMR Spectral Data Analysis

Table 2: Predicted and Assigned ¹³C NMR Data for this compound in CDCl₃

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| Cα, Cβ | ~167 | Carbonyl (C=O) |

| Cquat | ~132 | Aromatic Quaternary (C-N) |

| CAr-B | ~134 | Aromatic CH (meta to C=O) |

| CAr-A | ~124 | Aromatic CH (ortho to C=O) |

| CNitrile | ~117 | Nitrile (-C≡N) |

| C1 | ~36 | Methylene (-CH₂-N) |

| C2 | ~16 | Methylene (-CH₂-CN) |

Expert Insights & Causality:

-

Carbonyl Carbon (δ ~167 ppm): The imide carbonyl carbons are highly deshielded and typically appear in the 165-170 ppm range.

-

Aromatic Carbons (δ ~124-134 ppm): The aromatic carbons resonate in their characteristic region. The quaternary carbons attached to the imide ring are typically found around 132 ppm, while the protonated carbons appear at approximately 124 and 134 ppm.[5]

-

Nitrile Carbon (δ ~117 ppm): The carbon of the cyano group has a characteristic chemical shift in the 115-120 ppm range.

-

Aliphatic Carbons (δ ~16, ~36 ppm): The C1 carbon attached to the nitrogen is more deshielded (~36 ppm) than the C2 carbon (~16 ppm) due to the stronger electron-withdrawing effect of the imide group compared to the nitrile group at this distance.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducible and high-quality data, the following validated protocol should be employed.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound. The compound has a molecular weight of 200.19 g/mol .[1]

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as it effectively dissolves the compound and its residual proton signal (δ 7.26 ppm) and carbon triplet (δ 77.16 ppm) are well-documented and do not interfere with key signals.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

-

Instrument Setup: Tune and shim the spectrometer probe to the sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Caption: A validated workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its chemical structure. The ¹H spectrum is characterized by two aromatic multiplets and two mutually coupled triplets for the ethyl chain. The ¹³C spectrum confirms the presence of six unique carbon environments, including the characteristic imide, aromatic, nitrile, and aliphatic signals. The protocols and data presented in this guide offer a validated framework for researchers to confidently identify and characterize this important synthetic building block.

References

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

SpectraBase. Phthalimide - Optional[13C NMR] - Chemical Shifts. [Link]

- (No Source Provided)

- (No Source Provided)

-

ResearchGate. Selected 13C-NMR chemical shift of naphthalimide compounds in CDCl3. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

ResearchGate. Anyone familiar with phthalimide 1H NMR, H-H J couplings?. [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

University of Manitoba. Notes on NMR Solvents. [Link]

- (No Source Provided)

Sources

An In-Depth Technical Guide to the FT-IR Cyano Stretch of N-(2-Cyanoethyl)phthalimide

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(2-Cyanoethyl)phthalimide, with a specific focus on the characteristic cyano (-C≡N) stretching vibration. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate accurate spectral interpretation and characterization.

Executive Summary: The Significance of the Cyano Vibrational Probe

This compound is a molecule of interest in organic synthesis and medicinal chemistry, serving as a versatile intermediate. Its structure incorporates two key infrared-active moieties: the phthalimide ring system and the aliphatic nitrile group. The cyano group, in particular, offers a distinct and highly informative vibrational signature in the FT-IR spectrum. Its absorption occurs in a region of the spectrum that is typically free from other common functional group vibrations, making it an excellent diagnostic tool.[1][2][3] The precise frequency, intensity, and shape of the C≡N stretching band are exquisitely sensitive to the local electronic and structural environment, providing valuable insights into molecular integrity and purity.[4][5] This guide will deconstruct the theoretical underpinnings of this vibrational mode, outline a robust experimental protocol for spectral acquisition, and provide a detailed interpretation of the expected spectral features.

Theoretical Framework: Understanding the Nitrile Stretch

The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon governed by the vibrations of its chemical bonds. Each bond can be conceptualized as a spring, and its vibrational frequency is determined by the masses of the connected atoms and the force constant of the bond, as described by Hooke's Law.[6]

The C≡N triple bond in a nitrile is strong and relatively non-polar, but its stretching induces a significant change in the molecular dipole moment, leading to a strong, sharp absorption band in the FT-IR spectrum.[2]

Factors Influencing the Cyano Stretching Frequency

Several factors can modulate the exact wavenumber of the C≡N stretch:

-

Electronic Effects : The presence of electron-withdrawing or -donating groups adjacent to the nitrile can alter the bond's force constant.[7][8] In this compound, the phthalimide group, being electron-withdrawing, is separated from the cyano group by an ethyl bridge, which mitigates a strong inductive or resonance effect directly on the C≡N bond.

-

Conjugation : Conjugation of the nitrile group with a double bond or an aromatic ring typically lowers the stretching frequency due to delocalization of π-electrons, which weakens the C≡N bond.[2][7] For this compound, the nitrile is aliphatic and not in conjugation with the aromatic phthalimide ring.

-

Physical State and Solvation : The physical state of the sample (solid vs. liquid) and the polarity of the solvent can influence the vibrational frequency. Hydrogen bonding in protic solvents can lead to a slight blueshift (increase in frequency) of the nitrile peak.[1]

For a saturated, aliphatic nitrile like the one in this compound, the C≡N stretching vibration is expected to appear in a well-defined region.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation.[9] The following protocol outlines the potassium bromide (KBr) pellet method, a common and effective technique for solid organic compounds.

Materials and Equipment

-

This compound (solid)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu)

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet) :

-

Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[9]

-

Add approximately 100-200 mg of dry KBr powder to the mortar. KBr is transparent in the mid-IR range and serves as an inert matrix.[9]

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes scattering of the infrared radiation.

-

Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition :

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This measures the instrument's response and the ambient atmosphere (H₂O, CO₂), which will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition :

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Experimental Workflow Diagram

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its constituent functional groups. The analysis should be systematic, starting from the functional group region and moving to the fingerprint region for confirmation.

Expected Absorption Frequencies

The following table summarizes the principal vibrational modes and their expected positions in the FT-IR spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |

| 2260-2240 | -C≡N (Nitrile) | Stretching (ν) | Medium to Strong, Sharp |

| 3100-3000 | C-H (Aromatic) | Stretching (ν) | Medium to Weak |

| 3000-2850 | C-H (Aliphatic) | Stretching (ν) | Medium |

| 1775-1760 | C=O (Imide) | Symmetric Stretching (ν) | Strong |

| 1740-1700 | C=O (Imide) | Asymmetric Stretching (ν) | Very Strong |

| 1620-1580 | C=C (Aromatic) | In-ring Stretching (ν) | Medium |

| 1470-1450 | C-H (Aliphatic) | Bending (δ) | Medium |

| 1310-1290 | C-N (Imide) | Stretching (ν) | Strong |

| 900-675 | C-H (Aromatic) | Out-of-plane Bending (γ) | Strong |

Data compiled from references[2].

Detailed Analysis of the Cyano Stretch

The most diagnostic peak for the successful identification of this compound is the cyano stretch.

-

Position : Based on literature for similar aliphatic nitriles, this peak is confidently predicted to appear between 2260 and 2240 cm⁻¹.[2] One source specifically predicts a sharp absorption for the cyano group in this molecule in the 2240-2260 cm⁻¹ range. Its presence in this "quiet" region of the spectrum, which is largely devoid of other fundamental vibrations, makes it an unambiguous marker.[3]

-

Intensity and Shape : The C≡N stretch typically yields a sharp, well-defined peak of medium to strong intensity.[2][7] The sharpness is due to the localized nature of the vibration, while the intensity is a result of the significant change in dipole moment during the stretching motion.[2] A broad or weak signal might suggest impurities or sample degradation.

Analysis of the Phthalimide Moiety

The phthalimide group provides a rich set of characteristic bands that confirm the molecular structure:

-

Carbonyl (C=O) Stretching : The cyclic imide functionality gives rise to two distinct carbonyl stretching bands due to symmetric and asymmetric coupling of the two C=O oscillators. An intense, lower frequency band around 1739 cm⁻¹ (asymmetric stretch) and a slightly weaker, higher frequency band near 1773 cm⁻¹ (symmetric stretch) are characteristic of the phthalimide ring.

-

Aromatic Vibrations : Peaks corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹. In-ring C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ region. Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can also be indicative of the substitution pattern on the benzene ring.

Conclusion: A Self-Validating System for Characterization

The FT-IR spectrum of this compound offers a robust and self-validating method for its identification and purity assessment. The presence of a sharp, strong absorption band in the 2260-2240 cm⁻¹ region serves as a definitive marker for the cyanoethyl moiety. This, combined with the characteristic dual carbonyl absorptions and aromatic signals of the phthalimide ring, provides a unique spectral "fingerprint". By understanding the theoretical basis for these vibrations and employing a rigorous experimental protocol, researchers can confidently utilize FT-IR spectroscopy as a primary tool for the characterization of this important synthetic intermediate.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Kuroki, Y., et al. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 124(28), 5903–5913. Available at: [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Liang, Y., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(32), 17351–17361. Available at: [Link]

-

Liang, Y., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2013). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 25(1), 359-362. Available at: [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalimide. NIST Chemistry WebBook. Retrieved from [Link]

-

Subbotina, I. R., et al. (2022). Supporting Information: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Density of states in the nitrile stretching frequency region of the.... Retrieved from [Link]

-

Slideshare. (n.d.). Factors affecting IR absorption frequency. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Krishnakumar, V., et al. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. Available at: [Link]

-

Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically active species - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Phthalimide [webbook.nist.gov]

- 8. instanano.com [instanano.com]

- 9. asianpubs.org [asianpubs.org]

Mass spectrometry analysis of N-(2-Cyanoethyl)phthalimide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-(2-Cyanoethyl)phthalimide

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₁₁H₈N₂O₂, MW: 200.19 g/mol ).[1][2][3] Authored for researchers, scientists, and professionals in drug development, it moves beyond procedural lists to explain the causal reasoning behind analytical choices. We will explore optimal instrumentation, sample preparation, and the detailed elucidation of fragmentation pathways, which are critical for structural confirmation and purity assessment. This document is grounded in established spectrometric principles and authoritative data, ensuring a trustworthy and expert-level resource for laboratory application.

Introduction: The Analytical Imperative for this compound

This compound is a chemical compound utilized in synthetic organic chemistry.[2] The phthalimide group serves as a masked form of a primary amine, a cornerstone of the Gabriel synthesis, while the cyanoethyl moiety offers a versatile functional handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.[2] Given its role as a synthetic intermediate, verifying its identity and purity is paramount to ensure the integrity of subsequent reaction steps and the quality of the final product.

Mass spectrometry (MS) is an indispensable tool for this purpose. It provides exact mass data, confirms molecular weight, and through controlled fragmentation, offers a "fingerprint" of the molecule's structure. This guide delves into the core principles and practical application of MS for the robust characterization of this compound.

Chemical Properties:

-

IUPAC Name: 3-(1,3-dioxoisoindol-2-yl)propanenitrile[2]

Instrumentation and Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the most critical decision in developing an MS method. The choice dictates the nature of the resulting mass spectrum—specifically, whether it primarily shows the intact molecular ion or a rich pattern of fragment ions.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). EI imparts significant internal energy to the analyte, causing extensive and reproducible fragmentation.[5]

-

Expertise & Rationale: EI is the method of choice for unambiguous structural elucidation. The resulting fragmentation pattern is highly specific to the molecule's structure and can be compared against spectral libraries for confident identification. For this compound, which is sufficiently volatile for GC analysis, EI provides the detailed structural fingerprint needed to confirm the connectivity of the phthalimide and cyanoethyl moieties.

-

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for molecules that are less volatile or thermally fragile. It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically protonates the analyte to generate a protonated molecule, [M+H]⁺.[6][7]

-

Expertise & Rationale: ESI is preferred when the primary goal is to confirm the molecular weight with minimal fragmentation, or when analyzing samples from complex matrices that require LC separation. For this compound, ESI-MS would reliably produce a strong signal at m/z 201.1 [M+H]⁺. By coupling it with tandem mass spectrometry (MS/MS), one can induce controlled fragmentation of this precursor ion to gain structural information, albeit through different pathways than EI.[8]

-

For the purpose of a definitive structural guide, we will focus our primary analysis on the fragmentation patterns generated by Electron Ionization (EI) .

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for analyzing a purified solid sample of this compound using GC-MS with an EI source.

Objective: To obtain a clean, reproducible mass spectrum for structural confirmation.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Volumetric flasks and micropipettes

-

GC-MS instrument with an EI source

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound standard.

-

Dissolve the sample in 1 mL of dichloromethane in a clean vial to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Causality: This concentration range is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.

-

-

Instrument Setup (Typical GC-MS Parameters):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min. Causality: This program ensures the compound elutes as a sharp peak and that any less volatile impurities are cleared from the column.

-

MS Transfer Line Temp: 280°C

-

-

Mass Spectrometer Setup (EI Source):

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV. Causality: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for comparison with established mass spectral libraries like NIST.[5]

-

Scan Range: m/z 40-300. Causality: This range comfortably covers the molecular ion (m/z 200) and all anticipated fragments.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum across the eluting peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the key fragment ions.

-

Below is a diagram illustrating the general workflow.

Caption: General workflow for GC-MS analysis of this compound.

Mass Spectral Interpretation and Fragmentation Analysis (EI)

Under 70 eV electron ionization, this compound will produce a characteristic fragmentation pattern. The molecular ion ([M]⁺•) is expected at m/z 200 . The subsequent fragmentation is dictated by the cleavage of the weakest bonds and the formation of the most stable charged species. The phthalimide moiety is a very stable structure, and its formation as a fragment is a dominant feature in the mass spectra of N-substituted phthalimides.[9]

The proposed fragmentation pathway is detailed below.

Sources

- 1. N-(2-CYANOETHYL)-PHTHALIMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 3589-45-5 | Benchchem [benchchem.com]

- 3. N-(2-CYANOETHYL)-PHTHALIMIDE CAS#: 3589-45-5 [m.chemicalbook.com]

- 4. N-(2-CYANOETHYL)-PHTHALIMIDE | 3589-45-5 [chemicalbook.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raco.cat [raco.cat]

Solubility of N-(2-Cyanoethyl)phthalimide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-Cyanoethyl)phthalimide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug development. The document is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delves into the theoretical principles governing the solubility of this compound, offers predictions of its solubility in a range of common organic solvents, and provides a detailed experimental protocol for accurate solubility determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to be an essential resource for anyone working with this compound.

Introduction to this compound

This compound, with the chemical formula C₁₁H₈N₂O₂, is a derivative of phthalimide and a valuable building block in organic synthesis.[1][2] Its structure incorporates a planar phthalimide group and a flexible cyanoethyl side chain, features that contribute to its unique chemical reactivity and physical properties. The phthalimide moiety serves as a masked source of a primary amine, a cornerstone of the Gabriel synthesis, while the cyano group can be transformed into other functional groups, such as amines or carboxylic acids.[2][3] Understanding the solubility of this compound is critical for its synthesis, purification, and use in subsequent reactions, as these processes are predominantly carried out in solution.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The key factors influencing the solubility of this compound are the polarity of the solvent, the potential for hydrogen bonding, and the overall molecular structure of the compound.

The this compound molecule possesses both polar and non-polar characteristics. The phthalimide group, with its two carbonyl groups, is polar. The cyano group is also strongly polar. The benzene ring of the phthalimide moiety, however, is non-polar. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the choice of solvent.

Solubility Profile of this compound in Organic Solvents

The synthesis of this compound is commonly performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), which indicates good solubility in this type of solvent.[2][9]

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | The high polarity of DMF and its ability to act as a hydrogen bond acceptor would lead to strong dipole-dipole interactions with the polar functional groups of this compound. The synthesis of this compound is often carried out in DMF, suggesting good solubility.[2][9] |

| Acetone | Moderate to High | Acetone is a polar aprotic solvent that is known to dissolve the parent compound, phthalimide.[6][10] The presence of the polar cyanoethyl group should enhance solubility in acetone. | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions. The solubility of phthalimide in acetonitrile has been documented.[10][11] | |

| Polar Protic | Ethanol | Moderate | Ethanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the carbonyl and cyano groups of this compound. Phthalimide is known to be soluble in ethanol.[6] |

| Methanol | Moderate | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. The solubility of phthalimide in methanol has been studied.[10][11] | |

| Non-Polar | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for the polar this compound. Phthalimide exhibits low solubility in toluene.[10][11] |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a moderately polar solvent that can dissolve a wide range of organic compounds. It is expected to have moderate solvating power for this compound. |

Factors Influencing Solubility

Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. For this compound, increasing the temperature of the solvent is likely to significantly enhance its solubility.

Solvent Polarity

As discussed, the polarity of the solvent is a critical factor. A solvent with a polarity that closely matches that of this compound will be the most effective at dissolving it. Given the presence of both polar and non-polar regions in the molecule, a solvent of intermediate to high polarity is expected to be most suitable.

Experimental Determination of Solubility

To obtain precise quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant for analysis. It is crucial to avoid disturbing the solid phase.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying organic compounds.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant based on the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively published, a strong understanding of its chemical structure and the principles of solubility allows for reliable predictions. The compound is expected to be most soluble in polar aprotic solvents like DMF and moderately soluble in polar protic solvents such as ethanol. Its solubility in non-polar solvents is predicted to be low. For precise applications, the experimental determination of solubility is recommended, and the shake-flask method provides a robust and reliable approach. This guide provides the theoretical foundation and practical methodology to empower researchers in their work with this important synthetic intermediate.

References

- Vertex AI Search. (n.d.). Phthalimide | Solubility of Things.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (n.d.). N-(2-CYANOETHYL)-PHTHALIMIDE synthesis.

- ChemicalBook. (n.d.). N-(2-CYANOETHYL)-PHTHALIMIDE CAS#: 3589-45-5.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (2025, August 7). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents | Request PDF.

- Benchchem. (n.d.). This compound | 3589-45-5.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K.

- Vertex AI Search. (n.d.). phthalimide - Solubility of Things.

- ChemicalBook. (2023, May 4). N-(2-CYANOETHYL)-PHTHALIMIDE | 3589-45-5.

- Wikipedia. (n.d.). Phthalimide.

- ChemicalBook. (2023, May 4). N-(2-CYANOETHYL)-PHTHALIMIDE | 3589-45-5.

- Vertex AI Search. (2015, November 9). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents.

- National Center for Biotechnology Information. (n.d.). Phthalimide | C8H5NO2 | CID 6809. PubChem.

- ResearchGate. (2025, August 8). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K | Request PDF.

- Sigma-Aldrich. (n.d.). 2-(2-CYANOETHYL)PHTHALIMIDE AldrichCPR.

- Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-.

- YouTube. (2025, September 9). Gabriel Phthalimide Synthesis.

Sources

- 1. N-(2-CYANOETHYL)-PHTHALIMIDE CAS#: 3589-45-5 [m.chemicalbook.com]

- 2. This compound | 3589-45-5 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. N-(2-CYANOETHYL)-PHTHALIMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to the pKa of N-(2-Cyanoethyl)phthalimide

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of N-(2-Cyanoethyl)phthalimide, with a primary focus on its predicted pKa value. While experimental determination remains to be reported, computational predictions indicate a highly acidic character, a facet that is critical for professionals in drug development and chemical research. This document elucidates the theoretical underpinnings of this acidity, explores potential protonation sites, and outlines the methodologies—both computational and experimental—that are pivotal for the precise determination of pKa values. Through a synthesis of theoretical principles and practical insights, this guide aims to equip researchers with the knowledge to effectively utilize and understand the chemical behavior of this compound in various applications.

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule in a given pH environment. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pKa is indispensable. It influences a myriad of critical properties, including solubility, membrane permeability, receptor binding, and metabolic stability. This compound, a derivative of phthalimide, is a versatile building block in organic synthesis, and its derivatives have been explored for various biological activities.[1][2] A precise understanding of its pKa is therefore not merely an academic exercise but a practical necessity for predicting its behavior in biological systems and optimizing its use in synthetic pathways.

This guide delves into the specific case of this compound, for which a computationally predicted pKa of approximately -2.39 has been reported.[3][4][5] Such a strongly negative pKa suggests that the protonated form of the molecule is an exceptionally strong acid. This document will dissect the molecular features contributing to this predicted value, offering a scientifically grounded rationale for this pronounced acidity.

Molecular Structure and Potential Ionization Sites

To comprehend the pKa of this compound, a meticulous examination of its structure is paramount. The molecule comprises three key functional groups that could potentially participate in acid-base equilibria: the phthalimide moiety, the ethyl linker, and the terminal cyano (nitrile) group.

-

Phthalimide Moiety: The parent phthalimide molecule possesses an acidic N-H proton with a pKa of 8.3.[6] This acidity arises from the delocalization of the negative charge of the resulting conjugate base across the two adjacent carbonyl groups. However, in this compound, this proton is substituted, precluding this specific ionization pathway. The carbonyl oxygens of the phthalimide group are potential sites of protonation, particularly under strongly acidic conditions.

-

Alpha-Hydrogens: The methylene hydrogens adjacent to the phthalimide nitrogen and the nitrile group (alpha-hydrogens) could theoretically be deprotonated. Alpha-hydrogens to a carbonyl group typically have pKa values in the range of 19-21, while those alpha to a nitrile group are even less acidic, with a pKa around 31.[3][7] These sites are therefore not relevant to the highly negative predicted pKa.

-

Nitrile Group: The nitrogen atom of the cyano group possesses a lone pair of electrons in an sp-hybridized orbital. This makes the nitrile nitrogen a potential site for protonation. Due to the high s-character of the sp orbital, these electrons are held tightly to the nucleus, rendering nitriles very weak bases.[4][8][9] Consequently, their conjugate acids are exceptionally strong. For instance, the conjugate acid of benzonitrile has a pKa of -10.0.[3][10]

Based on these considerations, the predicted pKa of -2.39 for this compound is most plausibly attributed to the protonation of the nitrile nitrogen.

The Predicted pKa of -2.39: A Computational Perspective

The reported pKa value of -2.39 for this compound is a computationally derived estimate.[3][4][5] Understanding the basis of this prediction requires an appreciation of the theoretical methods employed in its calculation.

Principles of Computational pKa Prediction

Computational pKa prediction is a powerful tool in modern chemistry, offering insights where experimental data is lacking.[11][12] These methods are broadly categorized into first-principles (quantum mechanics-based) and empirical models. For a molecule like this compound, a first-principles approach, likely employing Density Functional Theory (DFT), would be the method of choice.[13]

The core of this approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. The pKa is then determined using the following relationship:

pKa = ΔG / (2.303 * RT)

where R is the gas constant and T is the temperature.

A critical component of these calculations is the accurate modeling of solvation effects, as the energy of charged species is highly dependent on the surrounding medium. This is often achieved using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[5][6]

Rationale for the Predicted Value

The strongly negative predicted pKa of -2.39 for the conjugate acid of this compound stems from the electronic nature of the nitrile group. The sp-hybridization of the nitrile nitrogen results in its lone pair being less available for bonding with a proton compared to, for example, the sp3-hybridized nitrogen of an amine.[4][9][10] This inherent low basicity of the nitrile means that its protonated form, a nitrilium ion, is a high-energy species that readily donates its proton, thus behaving as a very strong acid.

Methodologies for pKa Determination

While a predicted value provides a valuable starting point, experimental determination remains the gold standard for pKa validation. Should the need for an experimental value arise, several robust techniques are available.

Experimental Approaches

| Method | Principle | Advantages | Considerations |

| Potentiometric Titration | Monitoring pH change upon addition of a titrant. | High precision, widely applicable. | Requires sufficient solubility in the titration solvent. |

| UV-Vis Spectrophotometry | Measuring changes in absorbance at different pH values. | High sensitivity, suitable for small sample quantities. | Requires a chromophore near the ionization site. |

| Capillary Electrophoresis (CE) | Measuring the change in electrophoretic mobility with pH. | Requires very small sample volumes, high resolution. | Can be complex to set up and optimize. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observing changes in chemical shifts as a function of pH. | Provides site-specific pKa information. | Lower sensitivity compared to other methods. |

A Protocol for Spectrophotometric pKa Determination

Given the presence of the phthalimide chromophore, UV-Vis spectrophotometry presents a viable method for attempting to experimentally determine a pKa value.

Objective: To determine the pKa of this compound using UV-Vis spectrophotometry.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., Britton-Robinson buffer)

-

Spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions with a constant concentration of the compound in different pH buffers.

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

-

Identify the wavelength(s) of maximum absorbance change with pH.

-

Plot absorbance at the selected wavelength(s) against pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve to determine the pKa.

Expected Outcome: A plot of absorbance versus pH will yield a sigmoidal curve, the midpoint of which corresponds to the pKa. It is important to note that for a pKa as low as -2.39, this method would require the use of highly acidic solutions and may not be feasible with standard aqueous buffers.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the logical workflow for pKa determination.

Figure 1. Molecular structure of this compound highlighting the key functional groups.

Figure 2. Logical workflow for the development of this technical guide on the pKa of this compound.

Conclusion and Future Directions